2-(1,1,2,2-Tetrafluoroethoxy)phenol

Vue d'ensemble

Description

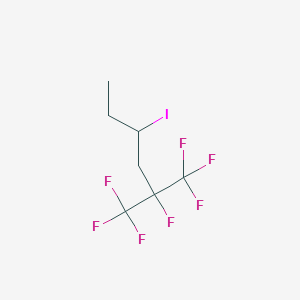

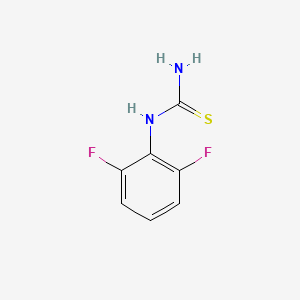

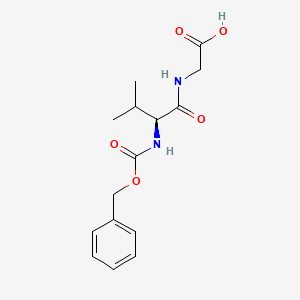

2-(1,1,2,2-Tetrafluoroethoxy)phenol is a chemical compound with the molecular formula C8H6F4O2 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of 2-(1,1,2,2-Tetrafluoroethoxy)phenol consists of a phenol group (a benzene ring with a hydroxyl group) attached to a tetrafluoroethoxy group . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis

The molecular weight of 2-(1,1,2,2-Tetrafluoroethoxy)phenol is 210.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Nucleophilic Deoxyfluorination of Phenols

This method involves the deoxyfluorination of phenols with sulfuryl fluoride and tetramethylammonium fluoride via aryl fluorosulfonate intermediates. Demonstrated under mild conditions, it offers a broad range of aryl fluoride products from phenols, suggesting a mechanism for carbon-fluorine bond formation through a concerted transition state. This technique is valuable for synthesizing electronically diverse and functional group-rich aryl fluorides, applicable in various scientific research areas including material science and organic synthesis (Schimler et al., 2017).

Selective C–H Bond Fluorination of Phenols

Developing a facile and site-selective C–H bond fluorination method for phenols using a removable directing group offers a strategic approach for late-stage fluorination of bioactive molecules. This innovation is significant for modifying phenol derivatives, enhancing their potential in pharmaceutical and agrochemical applications by introducing fluorine atoms to organic compounds, thus altering their physicochemical properties (Lou et al., 2015).

Electrochemical Oxidation of Persistent Organic Pollutants

Electro-oxidation is highlighted as an effective technology for decomposing persistent organic pollutants (POPs), like triclosan. It examines the formation of chlorinated byproducts during the process, addressing environmental concerns associated with traditional remediation techniques. This study underscores the critical evaluation of toxicity and intermediate compounds formed during electrochemical treatments, which are essential for environmental safety and pollution management (Solá-Gutiérrez et al., 2019).

Synthesis and Electrochemical Properties of Fluoro-containing Phthalocyanines

The synthesis and characterization of fluoro-containing phthalocyanines reveal their improved solubility, spectroscopic, and electrochemical properties due to fluorine's electron-withdrawing effect. These compounds exhibit stable redox properties and are promising for applications in catalysis, photodynamic therapy, and as materials for electronic devices. Their unique properties are attributable to the electron-withdrawing fluorine groups, affecting solubility and redox potentials (Ünlü et al., 2008).

Use of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Utilizing fluoroform as a difluorocarbene source for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives represents an efficient, mild-temperature method. This process highlights the potential of using readily available, non-toxic gases for introducing fluorine into organic molecules, offering moderate to good yields and expanding the toolbox for synthesizing fluorinated compounds (Thomoson & Dolbier, 2013).

Propriétés

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWDMKAWONTKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381035 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1,2,2-Tetrafluoroethoxy)phenol | |

CAS RN |

88553-88-2 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)